Cas no 106513-42-2 ((S)-Ethyl 2-((tert-butyldimethylsilyl)oxy)propanoate)

(S)-Ethyl 2-((tert-butyldimethylsilyl)oxy)propanoate is a chiral ester derivative widely used in organic synthesis, particularly in asymmetric reactions and pharmaceutical intermediates. The tert-butyldimethylsilyl (TBS) protecting group enhances stability, allowing selective deprotection under mild conditions. Its ethyl ester moiety offers improved solubility in organic solvents, facilitating handling in multistep syntheses. The (S)-configuration ensures enantioselective control, making it valuable for constructing stereochemically defined compounds. This reagent is commonly employed in peptide and nucleoside chemistry, where protecting group strategies are critical. Its robust shelf stability and compatibility with a range of reaction conditions further underscore its utility in complex synthetic pathways.
(S)-Ethyl 2-((tert-butyldimethylsilyl)oxy)propanoate structure
106513-42-2 structure
Product Name:(S)-Ethyl 2-((tert-butyldimethylsilyl)oxy)propanoate
CAS No:106513-42-2
MF:C11H24O3Si
MW:232.391964912415
MDL:MFCD00192135
CID:127177
Update Time:2025-10-07

(S)-Ethyl 2-((tert-butyldimethylsilyl)oxy)propanoate Chemical and Physical Properties

Names and Identifiers

    • (S)-Ethyl 2-((tert-butyldimethylsilyl)oxy)propanoate
    • ethyl (2S)-2-[tert-butyl(dimethyl)silyl]oxypropanoate
    • Ethyl (S)-(?)-2-(tert-butyldimethylsilyloxy)propionate
    • Propanoic acid,2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester, (2S)-
    • (-)
    • 424951_ALDRICH
    • AG-D-20988
    • CTK4A4613
    • ethyl (2S)-2-[(tert-butyldimethylsilyl)oxy]propanoate
    • ethyl (2S)-2-{[(tert-Butyl)(dimethyl)silyl]oxy}propanoate
    • ethyl (S)-2-(tert-butyl-dimethyl-silanyloxy)-propanoate
    • Ethyl(S)-(-)-2-(tert-butyldimethylsilyloxy)propionate
    • FT-0690119
    • I04-8544
    • MDL: MFCD00192135
    • Inchi: 1S/C11H24O3Si/c1-8-13-10(12)9(2)14-15(6,7)11(3,4)5/h9H,8H2,1-7H3/t9-/m0/s1
    • InChI Key: KOBAXFIJEBLKRZ-VIFPVBQESA-N
    • SMILES: [Si](C)(C)(C(C)(C)C)O[C@H](C(=O)OCC)C

Computed Properties

  • Exact Mass: 232.14952
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.875 g/mL at 25 °C(lit.)
  • Boiling Point: 187 °C(lit.)
  • Flash Point: Fahrenheit: 174.2 ° f < br / > Celsius: 79 ° C < br / >
  • Refractive Index: n20/D 1.425(lit.)
  • PSA: 35.53
  • Solubility: Not determined
  • Optical Activity: [α]20/D −30°, c = 1.26 in chloroform

(S)-Ethyl 2-((tert-butyldimethylsilyl)oxy)propanoate Security Information

  • Hazardous Material transportation number:NA 1993 / PGIII
  • WGK Germany:3

(S)-Ethyl 2-((tert-butyldimethylsilyl)oxy)propanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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(S)-Ethyl 2-((tert-butyldimethylsilyl)oxy)propanoate Suppliers

Amadis Chemical Company Limited
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(CAS:106513-42-2)(S)-Ethyl 2-((tert-butyldimethylsilyl)oxy)propanoate
Order Number:A1198740
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:37
Price ($):410.0
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Additional information on (S)-Ethyl 2-((tert-butyldimethylsilyl)oxy)propanoate

(S)-Ethyl 2-((tert-butyldimethylsilyl)oxy)propanoate and Its Significance in Modern Chemical Biology

The compound with the CAS number 106513-42-2 is a fascinating molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, formally known as (S)-Ethyl 2-((tert-butyldimethylsilyl)oxy)propanoate, is a chiral ester featuring a stereogenic center at the propanoate moiety. The presence of a tert-butyldimethylsilyl (TBS) protective group on the hydroxyl oxygen highlights its utility as a versatile building block in synthetic chemistry, particularly in the synthesis of complex molecules such as pharmaceuticals and natural products.

In recent years, the demand for enantiomerically pure compounds has surged due to their critical role in drug development. The stereochemistry of a molecule can dramatically influence its biological activity, making the synthesis of enantiomerically pure intermediates essential for producing effective and safe therapeutics. The (S)-configuration of this compound makes it a valuable asset for researchers seeking to develop drugs with specific biological profiles.

The TBS group is particularly noteworthy as it provides excellent stability to the hydroxyl functionality, protecting it from unwanted reactions during synthetic processes. This protective group is frequently employed in organic synthesis to prevent the hydroxyl group from participating in undesired reactions, such as oxidation or esterification. The stability offered by the TBS group allows chemists to manipulate other parts of the molecule more easily, facilitating the construction of intricate molecular architectures.

Recent advancements in synthetic methodologies have further enhanced the utility of compounds like (S)-Ethyl 2-((tert-butyldimethylsilyl)oxy)propanoate. For instance, transition-metal-catalyzed cross-coupling reactions have enabled the efficient introduction of various functional groups into complex molecules. The TBS-protected hydroxyl group can be selectively deprotected under mild conditions, allowing for subsequent modifications without affecting other sensitive functionalities. This flexibility has made such compounds indispensable in drug discovery pipelines.

The pharmaceutical industry has been particularly interested in chiral esters due to their role as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). Many drugs on the market today are enantiomerically pure or contain enantiomerically enriched mixtures, underscoring the importance of having access to high-quality chiral building blocks. The synthesis of such compounds often requires multi-step processes involving precise stereocontrol, making reagents like (S)-Ethyl 2-((tert-butyldimethylsilyl)oxy)propanoate invaluable.

In addition to their pharmaceutical applications, these types of compounds have found utility in materials science and agrochemical research. The ability to introduce specific stereocenters into molecules allows researchers to fine-tune properties such as solubility, reactivity, and biological activity. This has led to the development of novel materials with tailored characteristics and agrochemicals with improved efficacy and reduced environmental impact.

The CAS number 106513-42-2 provides a unique identifier for this compound, ensuring accurate documentation and communication within the scientific community. This standardized nomenclature system is crucial for maintaining consistency in research publications, patents, and regulatory submissions. Accurate identification prevents misunderstandings and ensures that researchers around the world can reliably obtain and utilize these important chemical entities.

The growing interest in green chemistry has also influenced the development of synthetic routes for compounds like this one. Researchers are increasingly seeking sustainable methods that minimize waste and reduce environmental impact. The use of protecting groups like TBS allows for more efficient synthetic strategies by enabling selective transformations and reducing the need for harsh reagents or extensive purification steps.

In conclusion, (S)-Ethyl 2-((tert-butyldimethylsilyl)oxy)propanoate, identified by its CAS number 106513-42-2, represents a significant advancement in chemical biology and pharmaceutical research. Its chiral configuration and protective TBS group make it an exceptionally useful building block for synthesizing complex molecules with precise stereochemical control. As research continues to evolve, compounds like this one will undoubtedly play an increasingly important role in developing next-generation therapeutics and materials.

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Amadis Chemical Company Limited
(CAS:106513-42-2)(S)-Ethyl 2-((tert-butyldimethylsilyl)oxy)propanoate
A1198740
Purity:99%
Quantity:100g
Price ($):410.0
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